3-(Boc-amino)-3-(bromomethyl)oxetane
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Description
3-(Boc-amino)-3-(bromomethyl)oxetane is a useful research compound. Its molecular formula is C9H16BrNO3 and its molecular weight is 266.135. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Applications
One notable application is in the synthesis and characterization of derivatives like 3-Difluoroaminomethyl-3-methyl oxetane (DFAMO), which has been developed for use in solid propellants and polymer bonded explosives due to its energetic properties. The homopolymer PDFAMO, synthesized via cationic ring-opening polymerization, exhibits high molecular weight and is considered for energetic binder applications (Li et al., 2014).
Medicinal Chemistry and Peptidomimetics
In medicinal chemistry, the stereochemistry of Boc-amino alcohols derived from amino acid ketones, including their conversion to oxiranes (epoxides), is crucial for the synthesis of hydroxyethylene dipeptide isosteres. These compounds are valuable for developing inhibitors that mimic natural peptide substrates in enzyme-catalyzed reactions, offering potential therapeutic applications (Rotella, 1995).
Explosives and Propellant Materials
The synthesis of energetic oxetanes based on 3-bromomethyl-3-hydroxymethyloxetane derivatives, including those related to the explosive LLM-116, demonstrates applications in improving the performance, insensitivity, and thermostability of explosives. These materials exhibit high detonation velocities and pressures, making them superior to previous compounds in this domain (Born et al., 2022).
Heterocyclic Compound Synthesis
The development of new synthetic routes for heterocyclic amino acid derivatives containing azetidine and oxetane rings highlights the versatility of 3-(Boc-amino)-3-(bromomethyl)oxetane in synthesizing novel compounds. These routes enable the preparation of functionalized heterocycles, which are critical for pharmaceutical research and development (Gudelis et al., 2023).
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUDVXPZTLKDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802048-91-4 |
Source
|
Record name | tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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